1-O-Tert-butyl 3-O-methyl 3-formylazetidine-1,3-dicarboxylate
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Overview
Description
“1-O-Tert-butyl 3-O-methyl 3-formylazetidine-1,3-dicarboxylate” is a chemical compound with the molecular weight of 243.26 . It is also known by its IUPAC name "1-(tert-butyl) 3-methyl 3-formylazetidine-1,3-dicarboxylate" . The compound is typically stored at 4°C and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-13)8(14)16-4/h7H,5-6H2,1-4H3" . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is an oil and is stored at a temperature of 4°C . It has a molecular weight of 243.26 .Scientific Research Applications
Highly Stereoselective Hydroformylation
The compound methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, related to the chemical structure of interest, has been hydroformylated to give products with high diastereoselectivities. These products are important intermediates for the synthesis of homochiral amino acid derivatives, showcasing considerable synthetic value (Kollár & Sándor, 1993).
NMR Tagging in High-Molecular-Weight Systems
O-tert-Butyltyrosine, an unnatural amino acid that can be site-specifically incorporated into proteins, presents an outstanding NMR tag observable in one-dimensional ^1H NMR spectra without isotope labeling. This advancement facilitates the study of high-molecular-weight systems and measurements of submicromolar ligand binding affinities, demonstrating the utility of tert-butyl groups in protein research (Chen et al., 2015).
Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields and facilitate the synthesis of a wide range of highly enantioenriched amines, illustrating the broad utility of tert-butyl-based compounds in creating chiral building blocks (Ellman et al., 2002).
Kinetic Resolution of Racemic Alcohols
The rational design of an L-histidine-derived minimal artificial acylase showcases the application of tert-butyl compounds in the kinetic resolution of racemic alcohols. This artificial acylase, containing a tert-butyl group, demonstrated significant selectivity, underscoring the potential of tert-butyl derivatives in asymmetric synthesis (Ishihara et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-formylazetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-13)8(14)16-4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKGIVAJUIUSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167326-05-6 |
Source
|
Record name | 1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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